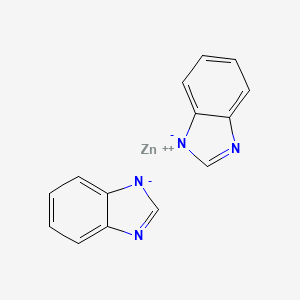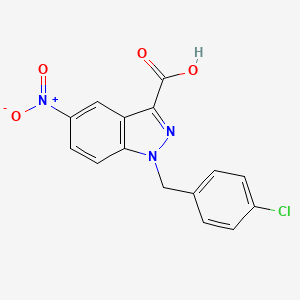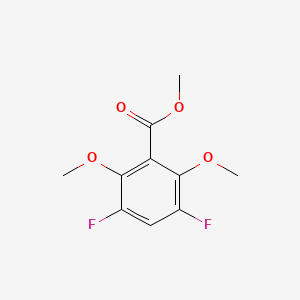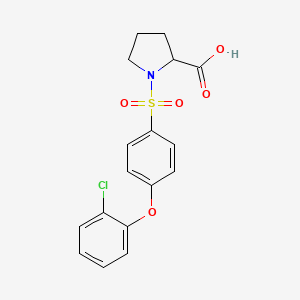![molecular formula C16H14O B13727485 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde](/img/structure/B13727485.png)
4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde, also known as p-Tolualdehyde, is an aromatic aldehyde with the molecular formula C15H14O. It is characterized by a benzene ring substituted with a methyl group and a phenylethenyl group at the para position relative to the aldehyde group. This compound is known for its pleasant almond-like odor and is used in various applications, including perfumery and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with benzoyl chloride, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the acylation step and a phosphonium ylide for the Wittig reaction .
Industrial Production Methods
Industrial production of this compound often employs continuous processes to ensure high yield and purity. One such method involves the vapor-phase hydrolysis of benzal chloride at elevated temperatures, catalyzed by activated carbon treated with acid or impregnated with metal chloride or sulfate .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methyl-2-[(E)-2-phenylethenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms .
Comparación Con Compuestos Similares
4-Methyl-2-[(E)-2-phenylethenyl]benzaldehyde can be compared with other similar compounds such as:
Benzaldehyde: Lacks the methyl and phenylethenyl groups, making it less complex and less versatile in synthetic applications.
4-Methylbenzaldehyde: Similar structure but lacks the phenylethenyl group, resulting in different chemical properties and reactivity.
2-Phenylethenylbenzaldehyde: Lacks the methyl group, which affects its reactivity and applications.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C16H14O |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
4-methyl-2-[(E)-2-phenylethenyl]benzaldehyde |
InChI |
InChI=1S/C16H14O/c1-13-7-9-16(12-17)15(11-13)10-8-14-5-3-2-4-6-14/h2-12H,1H3/b10-8+ |
Clave InChI |
IZHLUOBBPLEEDD-CSKARUKUSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=C(C=C1)C=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


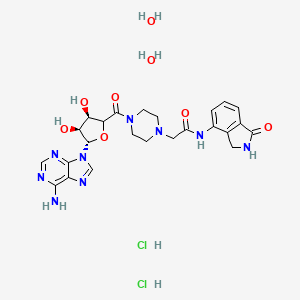
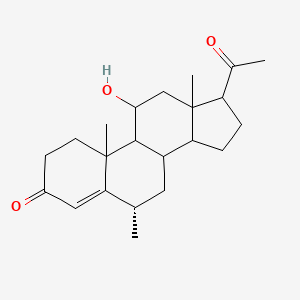

![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
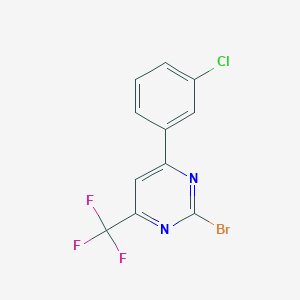
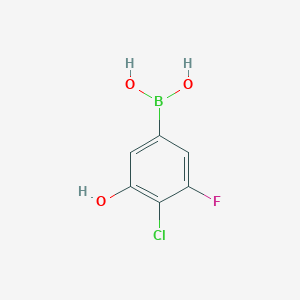
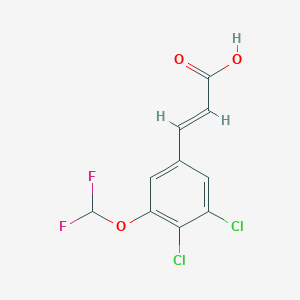
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
